1-Iodohexadecane

Beschreibung

Contextualization within Long-Chain Alkyl Halide Chemistry

1-Iodohexadecane belongs to the broader class of long-chain alkyl halides, which are alkanes containing one or more halogen atoms. Within this family, the identity of the halogen atom significantly influences the compound's reactivity. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). wikipedia.orglibretexts.org This is due to the lower electronegativity and larger atomic radius of iodine compared to other halogens. wikipedia.org

This inherent weakness of the C-I bond makes iodoalkanes, including this compound, the most reactive among the alkyl halides. libretexts.orgmsu.edu The ease of C-I bond cleavage is a critical factor that synthetic chemists leverage for various chemical transformations. wikipedia.org While the reactivity of long-chain alkyl halides can sometimes be a challenge, leading to lower yields in certain reactions, the use of more reactive species like allylic iodides can enhance efficiency. researchgate.net

Significance of the Iodine Moiety in Organic Transformations

The iodine atom in this compound is the cornerstone of its chemical utility. Its presence makes the adjacent carbon atom electrophilic, rendering it susceptible to attack by nucleophiles. libretexts.org This reactivity is harnessed in a multitude of organic reactions, most notably nucleophilic substitution reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. cymitquimica.comacs.org

The C-I bond's susceptibility to cleavage facilitates its participation in various coupling reactions, which are fundamental processes for constructing complex organic molecules. acs.org Hypervalent iodine reagents, which contain iodine in a higher oxidation state, have also emerged as powerful tools in organic synthesis for mediating a wide range of bond-forming reactions, including C-C, C-N, and C-O bond formation. researchgate.netbenthamdirect.comresearchgate.net Furthermore, the iodine atom can be abstracted through a process called halogen-atom transfer (XAT) to generate alkyl radicals, which are highly reactive intermediates for further chemical transformations. nih.govrsc.org

Overview of Key Research Areas and Interdisciplinary Relevance

The unique properties of this compound have led to its application in diverse and interdisciplinary research areas. Its utility extends from fundamental organic synthesis to the cutting edge of materials science and nanotechnology.

In organic synthesis , it serves as a crucial starting material for producing a variety of organic compounds. guidechem.com For instance, it has been used in the synthesis of alkyl imidazolium surfactants and other complex molecules. chemdad.comsigmaaldrich.com It is also employed in the synthesis of anti-inflammatory lipids and other pharmacologically relevant compounds. organic-chemistry.org

In materials science , the long alkyl chain of this compound is exploited for surface modification and the creation of self-assembled monolayers (SAMs). osti.govrsc.org These organized molecular layers can alter the properties of surfaces, finding use in applications ranging from corrosion inhibition to the fabrication of microelectronic devices. nih.gov The compound has also been investigated for its role in creating thermoplastic polymers and modifying materials like graphene and carbon nanotubes. mdpi.comresearchgate.netmit.edu

The interdisciplinary relevance of this compound is further highlighted by its use in:

Nanotechnology : In the fabrication of nanomaterials and as a component in integrated nanosystems for monitoring cellular processes. osti.govresearchgate.net

Polymer Chemistry : As a quaternizing agent for polymers and in the synthesis of novel polymer architectures. uliege.bersc.org

Biomedical Research : It has been studied for its potential to alleviate atopic dermatitis by influencing skin barrier proteins and mast cell degranulation. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C16H33I | guidechem.com |

| CAS Number | 544-77-4 | guidechem.com |

| Molecular Weight | 352.34 g/mol | sigmaaldrich.com |

| Appearance | Colorless to yellow liquid or solid | cymitquimica.comchemdad.comchemicalbook.com |

| Melting Point | 21-23 °C | chemdad.comchemicalbook.comchemsrc.com |

| Boiling Point | 206-207 °C at 10 mmHg | chemdad.comchemicalbook.comchemsrc.com |

| Density | 1.121 g/mL at 25 °C | chemdad.comchemicalbook.comchemsrc.com |

| Refractive Index | n20/D 1.4806 | chemdad.comsigmaaldrich.com |

| Solubility in Water | Insoluble | guidechem.comcymitquimica.comchemdad.com |

| Stability | Stable, but light sensitive | guidechem.comchemdad.com |

Eigenschaften

IUPAC Name |

1-iodohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWHQYDMBYABKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

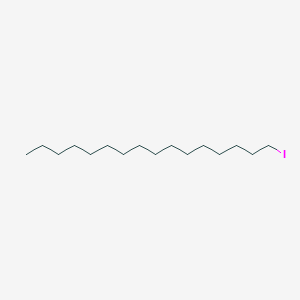

CCCCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049317 | |

| Record name | 1-Iodohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Iodohexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-77-4, 40474-98-4 | |

| Record name | 1-Iodohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040474984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-IODOHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO95X48M8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1-iodohexadecane

Established Laboratory Synthesis Routes

Traditional methods for synthesizing 1-Iodohexadecane are well-documented and frequently rely on the conversion of a corresponding C16 alcohol or carboxylic acid derivative.

A primary and widely used method for the preparation of this compound is through the nucleophilic substitution of 1-hexadecanol. This transformation is commonly achieved using a combination of triphenylphosphine ((C₆H₅)₃P) and iodine (I₂). This classic procedure, often referred to as the Appel reaction, involves the in-situ formation of a phosphonium iodide intermediate, which is then displaced by the iodide ion.

The reaction mechanism begins with the reaction of triphenylphosphine with iodine to form triphenylphosphine diiodide. This species then reacts with 1-hexadecanol to create an alkoxyphosphonium iodide. The final step is an Sₙ2 attack by the iodide ion on the activated carbon atom, displacing triphenylphosphine oxide and yielding the desired this compound. A significant drawback of this method is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can present challenges in separation and purification. google.com

Table 1: Reagents for Conversion of 1-Hexadecanol

| Reagent | Role | Byproduct |

|---|---|---|

| 1-Hexadecanol | Starting Material | - |

| Iodine (I₂) | Iodine Source | - |

Reductive iodination provides an alternative pathway, particularly from carboxylic acids. One notable method involves the reaction of a carboxylic acid, such as hexadecanoic acid, with an N-iodo amide, for instance, N-iodosuccinimide (NIS) or diiodo-5,5-dimethylhydantoin (DIH). google.com This type of reaction, a modification of the Hunsdiecker reaction, proceeds via a radical mechanism. The process can be initiated thermally or photochemically, leading to the decarboxylative iodination of the starting acid to furnish the alkyl iodide. google.com The molar ratio of the N-iodo reagent to the carboxylic acid is a critical parameter, with good yields being achieved for alkylcarboxylic acids at ratios of 0.5:1 to 1.2:1 (DIH/R-COOH). google.com

Conversion of 1-Hexadecanol via Iodine-Based Reagents

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on the development of catalytic and environmentally friendly processes to minimize waste and improve efficiency.

The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste, a primary goal of green chemistry. acs.org While specific catalytic systems for this compound are not extensively detailed in high-impact literature, general principles of catalytic iodination can be applied. For instance, molecular iodine itself can act as a catalyst in various organic transformations. researchgate.netmdpi.com Another approach involves halogen exchange reactions. If 1-bromohexadecane or 1-chlorohexadecane is available, a catalytic amount of a transition metal salt, such as a nickel catalyst, can be used with a stoichiometric amount of an iodide salt like potassium iodide to facilitate the formation of this compound. unifr.ch The development of catalytic methods for the direct C-H activation and iodination of n-hexadecane represents a frontier in this field, though it remains a significant challenge due to the relative inertness of alkane C-H bonds.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of this compound synthesis, this involves several considerations:

Safer Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions. nih.govmdpi.com For example, the enzymatic synthesis of certain antibiotics is carried out in water, avoiding the need for protecting groups and harsh solvents. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption is a key principle. acs.org The use of microwave irradiation or ultrasound can sometimes provide energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric ones. acs.org

Use of Renewable Feedstocks: While not yet a common practice for this specific compound, future green syntheses may focus on deriving the hexadecyl carbon chain from renewable biomass sources rather than petrochemicals. rsc.org

An example of a greener approach would be the use of an immobilized enzyme or a recyclable heterogeneous catalyst to perform the iodination of 1-hexadecanol in a green solvent, thereby simplifying product isolation and minimizing waste. acs.orgmdpi.com

Mechanistic Investigations of 1-iodohexadecane Reactivity

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)

Nucleophilic substitution is a fundamental reaction class for alkyl halides. For 1-iodo-hexadecane, a primary alkyl halide, the predominant pathway is the bimolecular nucleophilic substitution (Sₙ2) reaction. studymind.co.ukpdx.edu The Sₙ2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. studymind.co.uk This pathway is favored because the primary carbon is relatively unhindered, allowing for backside attack by the nucleophile. pdx.edu

The unimolecular (Sₙ1) pathway is highly disfavored for primary alkyl halides like 1-iodo-hexadecane. This is because the Sₙ1 mechanism proceeds through a carbocation intermediate, and a primary hexadecyl carbocation is energetically unstable. crunchchemistry.co.uk The rate of reaction in nucleophilic substitution is significantly influenced by the leaving group. The C-I bond is the weakest among the carbon-halogen bonds, making the iodide ion (I⁻) an excellent leaving group and rendering iodoalkanes the most reactive in this class of reactions. crunchchemistry.co.uksavemyexams.com

The solvent plays a critical role in the kinetics of Sₙ2 reactions. The reaction rate is significantly influenced by the solvent's ability to solvate the nucleophile. Solvents are broadly classified as polar protic (e.g., water, ethanol) and polar aprotic (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). libretexts.orgcpur.in

Polar protic solvents possess hydrogen atoms connected to electronegative atoms and can form strong hydrogen bonds with anionic nucleophiles. chemistrysteps.com This solvation "cages" the nucleophile, hindering its ability to attack the substrate and thus slowing down the Sₙ2 reaction rate. libretexts.org

Conversely, polar aprotic solvents, while polar enough to dissolve the reactants, lack the ability to form hydrogen bonds. science-revision.co.uk This leaves the nucleophile relatively "free" and more reactive, leading to a dramatic increase in the reaction rate. libretexts.orglibretexts.org For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol, illustrating the profound effect of the solvent system. libretexts.org A similar trend is expected for 1-iodo-hexadecane.

| Solvent | Solvent Type | Relative Rate of Sₙ2 Reaction (Illustrative) |

|---|---|---|

| Methanol (CH₃OH) | Polar Protic | 1 |

| Ethanol (C₂H₅OH) | Polar Protic | ~0.5 |

| Water (H₂O) | Polar Protic | ~0.1 |

| Acetone (CH₃COCH₃) | Polar Aprotic | 500 |

| Dimethylformamide (DMF) | Polar Aprotic | 1000 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2000 |

Note: The relative rates are illustrative for a typical Sₙ2 reaction and demonstrate the general trend.

A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the electrophilic carbon center. This is a direct consequence of the concerted, backside attack mechanism. The nucleophile approaches the carbon atom from the side opposite to the leaving group. As the new bond forms and the old bond breaks, the other three groups on the carbon atom "flip" over in a process akin to an umbrella inverting in the wind.

While the primary carbon of 1-iodo-hexadecane is not a chiral center in its typical form, the principle of inversion of configuration is a fundamental aspect of its Sₙ2 reactivity. If the carbon were made chiral, for instance, by isotopic labeling (e.g., replacing a hydrogen with deuterium), the reaction would proceed with a predictable change in stereochemistry.

Influence of Solvent Systems on Reaction Kinetics

Radical Reactions Involving 1-Iodohexadecane

The relatively weak C-I bond (bond dissociation energy of approximately 220-230 kJ/mol) makes 1-iodo-hexadecane a suitable precursor for the generation of alkyl radicals under specific conditions. These reactions involve the homolytic cleavage of the C-I bond, where one electron goes to the hexadecyl fragment and one to the iodine atom, forming a hexadecyl radical (C₁₆H₃₃•) and an iodine radical (I•).

The generation of the hexadecyl radical from 1-iodo-hexadecane can be initiated through various methods, moving beyond traditional toxic tin hydrides. acs.org Modern approaches include:

Photochemical Initiation: Irradiation with visible or UV light can induce homolysis of the C-I bond, sometimes mediated by a silane or a photocatalyst. nih.govchemicalbook.com

Enzymatic Methods: Flavin-dependent 'ene'-reductases, when irradiated with visible light, can form a charge-transfer complex with alkyl iodides, leading to the generation of unstabilized alkyl radicals. nih.gov

Chemical Initiation: Reagents like aryl diazonium salts can react to form aryl radicals, which then abstract the iodine atom from 1-iodo-hexadecane to produce the hexadecyl radical. researchgate.net Organic salts such as tetrabutylammonium iodide can also act as catalysts to reversibly generate alkyl radicals from alkyl iodides. acs.org

Once formed, the highly reactive hexadecyl radical can undergo several subsequent reactions: indiana.edu

Coupling (Dimerization): Two hexadecyl radicals can combine to form dotriacontane (C₃₂H₆₆).

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in the formation of one molecule of hexadecane (C₁₆H₃₄) and one molecule of 1-hexadecene (C₁₆H₃₂). For primary alkyl radicals, the ratio of coupling to disproportionation is typically around 7-8 to 1. indiana.edu

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another species in the reaction mixture to form hexadecane. indiana.edu

Addition to Alkenes: The hexadecyl radical can add across a double bond, a key step in many polymerization and C-C bond-forming reactions. nih.gov

Studies on the radiolysis of hexadecane have provided evidence for the formation of hexadecyl radicals and their subsequent reactions, including scavenging by iodine to form iodohexadecanes. aip.org

In the context of polymer chemistry, 1-iodo-hexadecane can function as a chain transfer agent. wikipedia.org Chain transfer is a reaction that stops the growth of one polymer chain and initiates the growth of another, thereby controlling the average molecular weight of the resulting polymer. wikipedia.org

Due to the weak C-I bond, 1-iodo-hexadecane is particularly effective in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgtcichemicals.com In these processes, the growing polymer radical chain can abstract the iodine atom from 1-iodo-hexadecane. This terminates the active polymer chain and generates a new hexadecyl radical (C₁₆H₃₃•), which can then initiate a new polymer chain. This process is often referred to as degenerative transfer or iodine-transfer polymerization. acs.org The use of iodoalkanes as chain transfer agents is a key strategy for synthesizing polymers with controlled architectures.

Applications of 1-iodohexadecane in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. 1-Iodohexadecane serves as a key electrophile in several fundamental C-C bond-forming reactions.

Grignard reagents are powerful organomagnesium halides (R-MgX) that act as potent carbon-based nucleophiles. leah4sci.comsigmaaldrich.com They are prepared by the reaction of an organohalide with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). sigmaaldrich.comlibretexts.org For 1-iodoheptadecane, the reaction involves the insertion of magnesium into the C-I bond to form hexadecylmagnesium iodide. This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water to produce the corresponding alkane. libretexts.org

Formation of Hexadecylmagnesium Iodide: CH₃(CH₂)₁₄CH₂I + Mg → CH₃(CH₂)₁₄CH₂MgI

Once formed, the hexadecylmagnesium iodide is a versatile intermediate for creating new C-C bonds. Its subsequent transformations include:

Reaction with Aldehydes and Ketones: Grignard reagents add to the carbonyl carbon of aldehydes and ketones. leah4sci.com Reaction with formaldehyde (methanal) yields a primary alcohol, other aldehydes yield secondary alcohols, and ketones yield tertiary alcohols. libretexts.org For example, reacting hexadecylmagnesium iodide with an aldehyde (RCHO) would produce a secondary alcohol with a C16 chain attached.

Reaction with Carbon Dioxide: Grignard reagents react with carbon dioxide, followed by an acidic workup, to produce carboxylic acids containing one additional carbon atom. libretexts.org This provides a route to heptadecanoic acid from 1-iodoheptadecane.

In the context of organolithium chemistry, 1-iodoheptadecane typically acts as an electrophilic alkylating agent. Organolithium reagents (R-Li), generated by deprotonation of a substrate with a strong base like n-butyllithium (n-BuLi), are strong nucleophiles that can displace the iodide from 1-iodoheptadecane in an Sₙ2 reaction.

One documented application involves the synthesis of nitrones, where a substrate is first treated with n-BuLi at low temperatures (-78 °C) in THF to generate a lithiated intermediate, which is then quenched with 1-iodoheptadecane. mdpi.com Another example is the synthesis of 2-hexadecylpyridine, where pyridine is first metallated at the 2-position using an organolithium reagent, followed by nucleophilic substitution with a hexadecyl halide like 1-iodoheptadecane to form the final product.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, and 1-iodoheptadecane can serve as the electrophilic partner in several of these transformations.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex in the presence of a base. yonedalabs.comwikipedia.org While initially developed for aryl and vinyl halides, the scope of the Suzuki reaction has expanded to include alkyl halides, especially reactive ones like primary alkyl iodides. masterorganicchemistry.comorganic-chemistry.org In this reaction, 1-iodoheptadecane couples with an organoboron species, transferring its C16 alkyl group to form a new C-C bond. organic-chemistry.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond of 1-iodoheptadecane, followed by transmetalation with the activated boronate species and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Stille Coupling: The Stille reaction is a versatile cross-coupling method that pairs an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. nih.gov Similar to the Suzuki reaction, 1-iodoheptadecane can act as the electrophile, allowing its hexadecyl chain to be coupled with various organic groups attached to the tin atom.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. masterorganicchemistry.com The reaction proceeds via a palladium catalyst and a base. While less common for unactivated alkyl halides, developments in catalysis are continually expanding the scope of this reaction.

This compound is an effective reagent for the α-alkylation of carboxylic acids. This transformation is crucial in the synthesis of complex lipids and their analogues. In one notable study, 1-iodoheptadecane was used in the synthesis of a trehalose monomycolate (TMM) derivative. nih.gov The process involved the α-alkylation of palmitic acid, where the carboxylic acid is first deprotonated to form its enolate, which then acts as a nucleophile, attacking the electrophilic carbon of 1-iodoheptadecane to forge a new C-C bond at the α-position. nih.gov A more general approach involves deprotonating the carboxylic acid to its carboxylate conjugate base, which can then be alkylated via an Sₙ2 reaction with a primary halide like 1-iodoheptadecane. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck with alkyl iodides)

Preparation of Functionalized Long-Chain Compounds

The introduction of the C16 alkyl chain from 1-iodoheptadecane is a key step in synthesizing various functionalized molecules, particularly those with applications in materials science and biochemistry.

This compound is a common starting material for the synthesis of long-chain alkyl imidazolium salts, which are a class of ionic liquids and surfactants. sigmaaldrich.comchemicalbook.comchemdad.comscientificlabs.com These compounds are of interest for applications such as modifying clay surfaces to create polymer nanocomposites. psu.edu

The synthesis involves the direct N-alkylation of imidazole with 1-iodoheptadecane. Depending on the stoichiometry and reaction conditions, either mono- or di-alkylated products can be obtained. psu.edu

Synthesis of 1-hexadecyl-imidazolium (Imm-C16): This mono-substituted surfactant is prepared by reacting imidazole with one equivalent of 1-iodoheptadecane in a solvent like THF. The reaction proceeds at moderate temperatures (e.g., 55–60 °C) over several hours. psu.edu

Synthesis of dihexadecyl-imidazolium (Imm-2C16): The di-substituted product is formed by using an excess of 1-iodoheptadecane (e.g., three equivalents) and more forcing reaction conditions, such as a higher temperature (reflux at 60–75 °C) and a longer reaction time (e.g., 48 hours), to achieve alkylation at both nitrogen atoms of the imidazole ring. psu.edu

The table below summarizes the synthesis conditions for these surfactants as reported in a study on melt-processable polystyrene/montmorillonite nanocomposites. psu.edu

| Product | Reactants | Molar Ratio (Imidazole:this compound) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Imm-C16 | Imidazole, this compound | 1:1 | THF | 55-60 | ~12 | 74 |

| Imm-2C16 | Imidazole, this compound | 1:3 | THF | 60-75 (Reflux) | ~48 | 34 |

Derivatization to Long-Chain Alcohols, Amines, and Ethers

The C16 alkyl chain of 1-iodoheptadecane can be readily incorporated into several classes of fundamental organic compounds, including long-chain alcohols, amines, and ethers, through nucleophilic substitution reactions.

Alcohols: The conversion of 1-iodoheptadecane to its corresponding alcohol, 1-hexadecanol, is a classic example of a nucleophilic substitution reaction. nih.govrsc.org By heating 1-iodoheptadecane with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the iodide leaving group is displaced by a hydroxide ion (OH⁻) nucleophile. nih.govsigmaaldrich.cn The reaction is typically performed under reflux conditions to ensure completion. nih.gov Among halogens, iodide is the best leaving group due to the relatively low bond enthalpy of the carbon-iodine bond, making iodoalkanes like 1-iodoheptadecane highly reactive in these transformations. frontiersin.org This SN2 reaction provides a direct route to long-chain fatty alcohols.

Amines: Primary long-chain amines can be synthesized from 1-iodoheptadecane via nucleophilic substitution with ammonia (NH₃). frontiersin.org A critical aspect of this synthesis is the use of a large excess of ammonia. nih.govacs.org The initial product, hexadecylamine, is itself a nucleophile and can react further with unreacted 1-iodoheptadecane. This subsequent reaction leads to the formation of secondary (dihexadecylamine) and tertiary amines, as well as quaternary ammonium salts. nih.gov Using a high concentration of ammonia ensures that the 1-iodoheptadecane is more likely to react with an ammonia molecule rather than the hexadecylamine product, thus maximizing the yield of the desired primary amine. acs.org

Ethers: The Williamson ether synthesis provides a powerful and versatile method for preparing unsymmetrical ethers, including those with long alkyl chains. researchgate.net This method involves the reaction of an alkyl halide with an alkoxide ion. To synthesize a long-chain ether from 1-iodoheptadecane, the iodoalkane is treated with a selected sodium or potassium alkoxide (e.g., sodium methoxide, NaOCH₃). The alkoxide ion acts as a potent nucleophile, displacing the iodide ion from the 1-iodoheptadecane to form the corresponding ether (e.g., 1-methoxyhexadecane). As 1-iodoheptadecane is a primary alkyl halide, the reaction proceeds efficiently via an SN2 mechanism, which is favored for sterically unhindered substrates. researchgate.netmasterorganicchemistry.com

Formation of Phosphonium and Arsonium Salts

This compound is an effective alkylating agent for the synthesis of quaternary phosphonium and arsonium salts. These salts are important reagents in various organic transformations, most notably the Wittig reaction for phosphonium salts.

The reaction involves the direct treatment of 1-iodoheptadecane with a tertiary phosphine, such as triphenylphosphine (PPh₃), or a tertiary arsine, like triphenylarsine (AsPh₃). wikipedia.orgorganic-chemistry.org In this quaternization reaction, the phosphorus or arsenic atom acts as the nucleophile, attacking the electrophilic carbon atom of the C-I bond in 1-iodoheptadecane. This results in the displacement of the iodide ion and the formation of a stable carbon-phosphorus or carbon-arsenic bond. The product is an ionic salt, hexadecyltriphenylphosphonium iodide or hexadecyltriphenylarsonium iodide, respectively. organic-chemistry.org These reactions are typically carried out by heating the reactants together, often in a suitable solvent. wikipedia.org

| Reactant | Reagent | Product |

| This compound | Triphenylphosphine (PPh₃) | Hexadecyltriphenylphosphonium iodide |

| This compound | Triphenylarsine (AsPh₃) | Hexadecyltriphenylarsonium iodide |

Synthesis of S-Hexadecyl-CoA

This compound can be used to synthesize S-hexadecyl coenzyme A (CoA), a thioether analogue of the biologically important acyl-CoA molecules. medchemexpress.com While acyl-CoAs feature a thioester linkage, S-alkyl-CoA analogues possess a more stable thioether bond. These compounds are often used as research tools, for instance, as inhibitors of enzymes involved in lipid metabolism.

The synthesis proceeds via a nucleophilic substitution reaction where the thiol (-SH) group of coenzyme A (CoASH) acts as the nucleophile. wikipedia.org The sulfur atom attacks the electrophilic C1 carbon of 1-iodoheptadecane, displacing the iodide ion to form a stable carbon-sulfur bond. The resulting product is S-hexadecyl-CoA. medchemexpress.com The reaction is typically carried out in a buffered solution to maintain the pH, as the thiol group of coenzyme A is most nucleophilic in its thiolate (RS⁻) form.

Etherification of Lignin

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and is typically underutilized in industrial processes. medchemexpress.com Chemical modification of lignin is a key strategy to enhance its properties and create higher-value materials. One such modification is etherification, where the native hydroxyl (-OH) groups of lignin are converted into ether linkages.

This compound is an effective reagent for introducing long hydrophobic alkyl chains onto the lignin backbone. medchemexpress.com The etherification reaction is generally performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic and aliphatic hydroxyl groups present in the lignin structure, creating nucleophilic alkoxide and phenoxide sites. These sites then attack the 1-iodoheptadecane molecule, displacing the iodide and forming stable ether bonds (C-O-C). medchemexpress.com This grafting of long C16 chains significantly increases the hydrophobicity and thermal stability of the lignin, converting the brittle polymer into a thermoplastic material with a lower glass transition temperature, thereby expanding its potential applications. medchemexpress.com

Functionalization of Graphene Nanoribbons

Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene that possess unique electronic properties, making them promising materials for next-generation nanoelectronics. nih.gov To tailor these properties and improve their processability and solubility, the chemical functionalization of GNRs is essential. frontiersin.org

This compound can be used to covalently attach long alkyl chains to the edges of Graphene nanoribbons. nih.gov A common method for preparing GNRs involves the reductive "unzipping" of multi-walled carbon nanotubes (MWCNTs) using alkali metals. This process generates carbanionic charges along the edges of the newly formed nanoribbons. These highly nucleophilic carbanions can then readily react with electrophiles like 1-iodoheptadecane. The carbanion attacks the primary carbon of 1-iodoheptadecane, displacing the iodide leaving group and forming a stable carbon-carbon bond. This edge-functionalization with hexadecyl chains can modify the electronic bandgap of the GNRs and significantly improves their solubility and dispersion in organic solvents, which is crucial for their integration into devices and composite materials. frontiersin.orgnih.gov

1-iodohexadecane in Materials Science and Supramolecular Chemistry

Self-Assembled Monolayers (SAMs) and Surface Functionalization

The ability of 1-iodohexadecane and its derivatives to form ordered, single-molecule-thick layers on various substrates is pivotal for engineering surface properties at the molecular level.

Self-assembled monolayers (SAMs) derived from this compound are typically fabricated through solution-phase deposition. This process involves immersing a substrate into a dilute solution containing the functional molecule. The reactive headgroup of the molecule chemisorbs onto the substrate, and the long alkyl chains organize themselves through van der Waals interactions to form a densely packed, ordered monolayer. researchgate.net

A key application is the functionalization of advanced materials. For instance, this compound is used to prepare alkylated graphene nanoribbons (GNRs). sigmaaldrich.com In this process, multi-walled carbon nanotubes are "unzipped," and the resulting GNRs are treated with this compound to attach the hexadecyl chains to the graphene surface. sigmaaldrich.com Another notable fabrication involves creating two-dimensional borate networks using the Langmuir-Blodgett (LB) technique. An amphiphilic phenol, 1,3,5-benzenetriol monohexadecyl ether, synthesized from this compound, is spread on an aqueous subphase to form a monolayer, which can then be transferred to a solid substrate. tandfonline.com

The properties of surfaces modified with this compound-derived SAMs are assessed using a suite of surface-sensitive analytical techniques. These methods provide insights into the film's thickness, chemical composition, molecular orientation, and stability.

Common characterization techniques include:

X-ray Photoelectron Spectroscopy (XPS): This technique confirms the chemical composition of the monolayer, verifying the successful attachment of the molecule to the surface by detecting the elements present, such as iodine and carbon. researchgate.net

Ellipsometry: Used to measure the thickness of the SAM, which helps to confirm that a single, uniform monolayer has formed. researchgate.net

Contact Angle Goniometry: This method measures the wettability of the surface. The long hydrocarbon chain of this compound makes the surface hydrophobic, which can be quantified by measuring the contact angle of a water droplet on the surface.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These imaging techniques are used to visualize the morphology and topography of the functionalized surface, revealing the uniformity and organization of the assembled monolayer. researchgate.nettandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the chemical bonds and conformational order of the alkyl chains within the SAM. researchgate.nettandfonline.com

Fabrication Techniques of this compound-derived SAMs

Role in Polymer Chemistry

The reactivity of the carbon-iodine bond makes this compound a versatile reagent in polymer chemistry, enabling the synthesis of functional polymers and the modification of existing polymer matrices. guidechem.comontosight.aicymitquimica.com

This compound is a key reactant in the synthesis of quaternary ammonium (QAM) salts and the corresponding ionomers, which are polymers containing ionic functional groups. The most common synthetic route is the Menschutkin reaction , a nucleophilic substitution where a tertiary amine reacts with an alkyl halide. nih.govresearchgate.net

In a typical synthesis, a tertiary amine, often one that also contains a polymerizable group like a methacrylate, is reacted with this compound. nih.gov This reaction attaches the long hexadecyl (C16) chain to the nitrogen atom, creating a quaternary ammonium cation with an iodide counter-ion.

Notable research findings include:

Synthesis of Antimicrobial Monomers: Researchers have synthesized novel polymerizable QAM monomers, such as 2-Dimethyl-hexadecyl-methacryloxyethyl-ammonium iodide (DHMAI), by reacting 2-(dimethylamino)ethyl methacrylate (DMAEMA) with this compound. nih.govresearchgate.net These monomers can be copolymerized into materials like dental resins to impart antimicrobial properties. nih.gov

Creation of Hydrophobic Ionomers: Cationic monomers like Methacrylamidopropyl-N,N'-dimethyl-N-hexadecylammonium iodide (MPDMAC16) have been synthesized by the quaternization of methacrylamidopropyl-N,N'-dimethylamine with this compound. nih.gov These can then be copolymerized to create hydrophobic ionomers with specific solution properties. nih.gov

Table 1: Examples of Quaternary Ammonium Monomers Synthesized from this compound

| Monomer Name | Tertiary Amine Precursor | Application Area | Reference |

|---|---|---|---|

| 2-Dimethyl-hexadecyl-methacryloxyethyl-ammonium iodide (DHMAI) | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Dental restorative resins | nih.gov |

| Methacrylamidopropyl-N,N'-dimethyl-N-hexadecylammonium iodide (MPDMAC16) | Methacrylamidopropyl-N,N'-dimethylamine | Hydrophobic ionomers | nih.gov |

Beyond creating monomers, this compound is used to directly modify existing polymers or to act as a precursor in the synthesis of specialized polymer architectures.

Precursor for Functional Polymers: It has been used as an N-alkylation agent in the synthesis of polysquaraine low band gap polymers. rsc.org The long hexadecyl chain is introduced to improve the solubility of the resulting polymer, which is a critical factor for processing materials intended for applications like organic photovoltaics. rsc.org

Modifier for Polymer Nanocomposites: this compound is a precursor for synthesizing ionic liquids, such as 1-hexadecylimidazolium iodide, which are then used to modify clays like montmorillonite (MMT). asianpubs.org This modification makes the hydrophilic clay compatible with hydrophobic polymer matrices like polypropylene (PP), enabling the formation of exfoliated nanocomposites with improved thermal stability. asianpubs.org

End-Group Functionalization: The glass transition temperature (Tg) of polymers like polyisoprene can be significantly altered by quaternizing their tertiary amine end-groups with this compound. This end-group modification introduces ionic interactions that act as physical cross-links, affecting the material's mechanical properties.

Synthesis of Quaternary Ammonium Ionomers

Liquid Crystal and Ionic Liquid Applications

The combination of a charged, polar headgroup and a long, nonpolar alkyl tail in molecules derived from this compound is ideal for forming ordered, anisotropic phases, leading to applications as ionic liquids and liquid crystals.

This compound is a common starting material for synthesizing a class of ionic liquids (ILs), particularly those based on imidazolium and pyridinium cations. cymitquimica.comchemdad.com These are salts that are liquid at low temperatures (often below 100°C). The synthesis typically involves the quaternization of an N-substituted imidazole or pyridine with this compound. chemdad.comsciengine.com For example, reacting 1-methylimidazole with this compound yields 1-hexadecyl-3-methylimidazolium iodide, a well-known ionic liquid. sciengine.com

Certain ionic liquids derived from this compound exhibit liquid crystalline behavior. These materials, known as ionic liquid crystals (ILCs), combine the properties of both ionic liquids and liquid crystals. sciengine.com The molecules self-assemble into ordered structures, most commonly layered smectic phases, over a specific temperature range. sciengine.com

Key findings in this area include:

Imidazolium-Based ILCs: A series of 1-alkyl-3-methylimidazolium iodides, including the C16 variant made from this compound, have been shown to form a Smectic A liquid crystal phase with an interdigitated bilayer structure. sciengine.com

Pyridinium-Based ILCs: N-hexadecylpyridinium salts, also synthesized using this compound or its bromo-analogue, are well-known to form lyotropic liquid crystalline phases in aqueous solutions. cdnsciencepub.comshu.ac.uktandfonline.com The structure and stability of these mesophases are highly dependent on the length of the alkyl chain. tandfonline.com

This compound as a Precursor for Ionic Liquid Synthesis

This compound is a key reagent in the synthesis of specific ionic liquids (ILs), particularly those featuring a long C16 alkyl chain on the cation. cymitquimica.comguidechem.comthermofisher.comchemicalbook.comchemdad.comfishersci.at Its primary role is that of an alkylating agent, where the hexadecyl group is introduced into a target molecule, typically a nitrogen-containing heterocycle, to form the desired cation. The reactivity of the carbon-iodine bond makes it a suitable precursor for these syntheses. cymitquimica.com

The most common reaction is the quaternization of an imidazole derivative. For instance, 1-hexadecyl-3-methylimidazolium or 1,3-dihexadecylimidazolium cations can be synthesized from 1-iodoheptadecane. chemicalbook.comchemdad.com Research has detailed the synthesis of 1-hexadecaneimidazolium iodine, an ionic liquid, through the reaction of 1-iodoheptadecane with imidazole. asianpubs.org In this process, the imidazole solution is refluxed with 1-iodoheptadecane, leading to the formation of the imidazolium iodide salt. asianpubs.org This method has been used to prepare ionic liquids for modifying materials like montmorillonite clay. asianpubs.org

Similarly, 1-iodoheptadecane has been employed in the synthesis of more complex, functionalized imidazolium salts. One study reported the synthesis of steroid-functionalized imidazolium iodides by reacting a steroid-imidazole derivative with 1-iodoheptadecane at elevated temperatures. mdpi.com This demonstrates the versatility of 1-iodoheptadecane in creating task-specific ionic liquids where the long alkyl chain imparts particular properties. It has also been used in the chemical synthesis of 1-O-hexadecyl dihydroxyacetone-3-phosphate. chemicalbook.comchemdad.com The general utility of 1-iodoheptadecane as an alkylating agent is further shown in its use to synthesize other compounds, such as ether lipids and nitrones, by reacting it with appropriate nucleophiles. mdpi.combeilstein-journals.org

Influence of Alkyl Chain Length on Ionic Liquid Properties

The length of the alkyl chain, such as the hexadecyl group provided by 1-iodoheptadecane, is a critical structural feature that significantly influences the physicochemical properties of ionic liquids. By systematically varying the alkyl chain length, researchers can tune the properties of ILs for specific applications.

A general trend observed is that as the alkyl chain length on the cation increases, the van der Waals interactions between the non-polar alkyl "tails" become more pronounced. rsc.org This increased interaction has a profound effect on several key properties.

Thermal Properties:

Melting Point: The relationship between alkyl chain length and melting point is not linear. For short to intermediate chains, the melting point often decreases as the chain lengthens. rsc.org However, for longer chains (typically beyond C10-C12), the melting point begins to increase due to the enhanced van der Waals forces which favor a more ordered, crystalline state. rsc.org For example, in a series of alkyltriethylammonium-based ILs, crystallization was observed for those with short (C4-C8) and long (C14-C16) alkyl chains, while those with intermediate lengths remained liquid over a wider range. mdpi.com

Thermal Stability: An increase in alkyl chain length can lead to a decrease in short-term thermal stability. researchgate.net However, other studies on specific imidazolium surface-active ionic liquids found that a longer alkyl chain increased thermal resistance, raising the initial decomposition temperature. mdpi.com

Physical and Transport Properties:

Density: Density generally decreases as the alkyl chain gets longer. chim.it This is attributed to less efficient packing of the ions in the liquid state, which increases the molar volume. chim.it

Viscosity: Viscosity consistently increases with the elongation of the alkyl chain. chim.itacs.orgnih.gov The greater van der Waals forces and the increased potential for chain entanglement hinder the free movement of the ions, leading to higher viscosity. chim.it

Conductivity and Diffusion: Electrical conductivity and self-diffusion coefficients tend to decrease as the alkyl chain lengthens. mdpi.comnih.govnih.gov This is a direct consequence of the increased viscosity and larger ion size, which slows down the movement of charge-carrying ions through the bulk liquid. nih.gov Studies on 1-alkyl-3-methylimidazolium cations showed that cation diffusion coefficients become progressively smaller as the alkyl chain increases from ethyl to decyl. nih.gov

Structural Organization and Other Effects:

Nanostructuring: In the liquid state, ILs with long alkyl chains often exhibit nanometer-scale structuring, forming distinct polar and non-polar domains. mdpi.comnih.gov The long alkyl chains aggregate into non-polar regions, while the charged headgroups form a polar network. mdpi.comnih.gov

Surface Interactions: When the alkyl chain is sufficiently long, the interactions between the molecules can become more dominant than the forces exerted by a charged surface, leading to the formation of structures like cation bilayers at interfaces. stfc.ac.uk

Toxicity: The biological effects of ionic liquids are also strongly tied to the alkyl chain length. Generally, cytotoxicity increases with the length of the alkyl chain, which is often correlated with the lipophilicity of the IL. researchgate.net

The following table summarizes the general trends observed in ionic liquid properties with an increasing alkyl chain length.

| Property | General Trend with Increasing Alkyl Chain Length | Rationale | Citations |

| Melting Point | Decreases for short chains, then increases for long chains | Balance between entropy (dominant for short chains) and enthalpy/van der Waals forces (dominant for long chains) | rsc.orgmdpi.com |

| Thermal Stability | Often decreases | Weaker C-C bonds in the long chain can be a point of thermal degradation | researchgate.net |

| Density | Decreases | Less efficient molecular packing and increased molar volume | chim.it |

| Viscosity | Increases | Stronger van der Waals interactions and increased potential for chain entanglement | chim.itacs.orgnih.gov |

| Electrical Conductivity | Decreases | Reduced ion mobility due to higher viscosity and larger ion size | nih.gov |

| Self-Diffusion Coefficient | Decreases | Slower movement of ions due to increased size and viscosity | mdpi.comnih.govnih.gov |

| Toxicity | Generally increases | Increased lipophilicity enhances interaction with cell membranes | researchgate.net |

Theoretical and Computational Studies of Long-chain Alkyl Iodides

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic-level characteristics of molecules. researchgate.net For long-chain alkyl iodides, these calculations can elucidate electronic structure and predict how these molecules will behave in chemical reactions. Methods like Density Functional Theory (DFT) are often employed to study the electronic and geometric structures of iodine-containing compounds. researchgate.netresearchgate.net

The electronic structure of alkyl halides is significantly influenced by the carbon-halogen bond. The carbon-iodine bond in 1-Iodohexadecane is polarized, making the carbon atom electrophilic. msu.edu Quantum chemical calculations, such as DFT, can be used to analyze the electronic properties, including the impact of the long alkyl chain on the cation-anion interactions in related systems. rsc.org Studies on similar long-chain molecules show that increasing the alkyl chain length can affect properties like interaction energy. rsc.org

Analysis of the electronic distribution shows it to be anisotropic around the covalent C-I bond. researchgate.net The valence band edge of related lead iodide perovskites is largely formed from iodine p orbitals, while the conduction band edge is formed from unoccupied lead p orbitals, a principle that highlights the role of iodine's orbitals in the electronic makeup. hzdr.de

Table 1: Calculated Electronic Properties of a Model Alkyl Iodide

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -9.5 eV | Highest Occupied Molecular Orbital energy, related to the molecule's ability to donate an electron. |

| LUMO Energy | 0.8 eV | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept an electron. |

| Dipole Moment | 1.6 D | A measure of the molecule's overall polarity arising from the C-I bond. |

Note: These are representative values for a short-chain iodoalkane, illustrating the types of data obtained from quantum chemical calculations. The exact values for this compound would require specific computation.

Computational chemistry is crucial for predicting reaction pathways and characterizing the high-energy transition states that cannot be experimentally isolated. masterorganicchemistry.compressbooks.pub For this compound, a primary alkyl iodide, the bimolecular nucleophilic substitution (SN2) reaction is a key pathway. msu.edulibretexts.org

In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite the iodine atom. msu.edu This "backside attack" occurs in a single, concerted step where the carbon-nucleophile bond forms simultaneously as the carbon-iodine bond breaks. pressbooks.publibretexts.org The process proceeds through a high-energy, trigonal bipyramidal transition state where the carbon atom is partially bonded to both the incoming nucleophile and the departing iodide ion. masterorganicchemistry.compressbooks.pub The energy required to reach this state is the activation energy of the reaction. masterorganicchemistry.com

Computational models can calculate the free energy barrier for this process. ic.ac.uk For instance, the steric hindrance from the long hexadecyl chain can influence the reaction rate, a factor that can be quantified through computational analysis. libretexts.orgresearchgate.net Studies on other alkyl iodides have explored various reaction mechanisms, including those involving cyclic transition states. rsc.org

Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions in condensed phases. rsc.orgmun.ca

The sixteen-carbon chain of this compound is flexible and can adopt numerous conformations. MD simulations, often used in conjunction with experimental techniques like NMR and IR spectroscopy, have shown that in organized structures like bilayers, long alkyl chains tend to adopt a highly ordered, all-trans conformation. acs.org This extended chain configuration is energetically favorable.

However, conformational defects, such as gauche bonds, can occur. acs.orgacs.org These defects are often not isolated but appear as part of a "kink" sequence (gauche-trans-gauche), particularly near the methyl end of the chain. acs.org The rate of trans-gauche isomerization can be slower in anchored bilayers compared to lipid bilayers. acs.org In some crystal structures, long alkyl chains like a C12-chain are characterized by almost all-trans conformations, though some torsion angles may deviate slightly. rsc.org

In the liquid or solid state, this compound molecules are held together by intermolecular forces. ic.ac.ukacs.org The primary forces at play are van der Waals forces, specifically London dispersion forces. libretexts.orgpdx.edu These forces arise from temporary fluctuations in electron distribution, creating transient dipoles. libretexts.org

The strength of London dispersion forces increases with the size of the molecule and the number of electrons. libretexts.orgvaia.com Therefore, this compound, with its long alkyl chain and heavy iodine atom, experiences significant dispersion forces. vaia.com While the C-I bond is not as polar as other carbon-halogen bonds, dipole-dipole interactions may still contribute, but they are generally less significant than the dispersion forces for iodoalkanes. libretexts.orgchemguide.co.uk These interactions are crucial in determining the bulk properties of the substance, such as its boiling point. vaia.com In condensed phases, factors like molecular polarizability and the competition between solute-solvent and solute-solute interactions are complex. nih.gov The Lennard-Jones potential is a common function used in force fields to represent these van der Waals interactions in simulations. nih.govacs.org

Conformational Analysis of Long Alkyl Chains

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its macroscopic properties. utcluj.rounimore.it These models are valuable for predicting the properties of new or untested compounds based on a set of calculated molecular descriptors. researchgate.netaidic.it

For alkyl halides, QSPR models have been successfully developed to predict various physicochemical properties, including boiling points, molar refraction, and thermodynamic properties. utcluj.roresearchgate.netcdnsciencepub.comnist.gov The models typically use descriptors derived from the molecular structure, such as topological indices, the number of carbon atoms, and quantum-chemical parameters. researchgate.netcdnsciencepub.com

For a homologous series like the 1-iodoalkanes, properties such as boiling point show a clear trend with increasing chain length, which can be accurately captured by QSPR models. libretexts.orgchemguide.co.uk The increase in boiling point is primarily due to the strengthening of London dispersion forces with more electrons and a larger surface area. libretexts.orgchemguide.co.uk QSPR studies can provide reliable predictions for these properties, which is of great technological importance for process design and chemical engineering. unimore.itresearchgate.net

Table 2: QSPR Model Example for Boiling Point of Alkyl Halides

| Model Type | Descriptors Used | R² (Goodness of Fit) | Application |

|---|---|---|---|

| Linear Regression | Topological Index (ZEP), Structural Parameter (Hd), Number of Carbon Atoms (N) | >0.98 | Predicting normal boiling points and molar refractions of 64 alkyl halides. researchgate.net |

| Principal Component Regression | "Sh" Topological Indices | ~0.97 | Predicting normal boiling points and molar refractivity for a large set of organic compounds including alkyl halides. cdnsciencepub.com |

Note: This table illustrates the type and performance of QSPR models developed for alkyl halides in general, as reported in the literature.

Correlating Molecular Structure with Reactivity and Application-Specific Traits

The relationship between the molecular structure of long-chain alkyl iodides and their chemical behavior is a critical area of study. Computational models help elucidate how specific structural features influence reactivity and properties relevant to various applications.

Theoretical studies have explored these relationships in various contexts:

Reaction Rates: The rate of nucleophilic substitution reactions increases in the order of C-Cl < C-Br < C-I. msu.edu This trend is directly linked to the decreasing strength of the carbon-halogen bond. Computational studies can quantify these energy barriers, providing a theoretical basis for observed reaction kinetics. For instance, studies comparing the reactivity of alkyl iodides and aryl iodides in the formation of organozinc reagents found that the sp³-hybridized carbon in alkyl iodides leads to faster oxidative addition at ambient temperatures compared to the sp²-hybridized carbon in aryl iodides, which require elevated temperatures. acs.org

Influence of Alkyl Chain Length: The length of the alkyl chain in 1-iodoalkanes has a notable impact on their physical properties and intermolecular interactions. Quantum chemical calculations on 1-alkyl-3-methylimidazolium iodide ionic liquids demonstrated that as the alkyl chain length increases, the magnitude of the cation-anion interaction energy decreases. rsc.org This interaction energy was found to correlate linearly with properties like density and surface tension. rsc.org However, for properties like viscosity and melting point in long-chain derivatives, van der Waals interactions between the alkyl chains become the dominant factor. rsc.org

Steric Effects: The steric hindrance imposed by the alkyl chain can significantly influence the regioselectivity of reactions. In the reductive alkylation of a molecular graphene model (hexa-peri-hexabenzocoronene), the steric demand of the alkyl iodide used as an electrophile was a key factor. nih.gov For example, using methyl iodide resulted almost exclusively in a 1,2-adduct, while the bulkier hexyl iodide produced a nearly 1:1 mixture of 1,2- and 1,4-adducts. nih.gov Density Functional Theory (DFT) calculations were instrumental in understanding the mechanistic pathways that govern this outcome. nih.gov

These computational insights are crucial for tailoring the structure of long-chain alkyl iodides for specific applications, such as in the synthesis of organic intermediates or the functionalization of nanomaterials. acs.orgimperial.ac.uk

Predictive Models for Novel this compound Derivatives

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, is a cornerstone of modern chemical research. researchgate.netnih.gov These models establish mathematical relationships between the chemical structure of compounds and their physical, chemical, or biological properties. nih.govitrcweb.org For long-chain alkyl iodides like 1-iodoheptadecane, such models are invaluable for estimating properties without the need for time-consuming and costly experiments. tandfonline.com

Several types of predictive models have been developed for alkyl halides:

QSPR Models for Thermophysical Properties: Researchers have developed robust QSPR models to estimate key properties. For instance, a 6-descriptor linear model was created using the genetic function approximation (GFA) method to predict the thermal conductivity of liquid alkyl halides with high accuracy. tandfonline.comtandfonline.com The model's predictive power was validated, confirming its reliability for estimating this essential property for chemicals used as reaction intermediates and solvents. tandfonline.com Similar QSPR models have been developed for other properties like normal boiling points and standard enthalpies of vaporization, using topological and structural parameters as descriptors. researchgate.net

Equation of State (EOS) Models: For predicting the thermophysical properties of 1-alkyl halides over a wide range of temperatures and pressures, advanced equation of state models are employed. The Critical Point based Perturbed Chain Statistical Association Fluid Theory (CP-PC-SAFT) and the Fluctuation Theory-based Tait-like Equation of State (FT-EOS) have been used to predict densities, sound velocities, and heat capacities. researchgate.net While these models perform well for 1-alkyl chlorides, studies have shown that the CP-PC-SAFT framework tends to underestimate the viscosity of 1-iodoalkanes. researchgate.netresearchgate.net This highlights the need for specific parameterization and refinement when modeling iodine-containing long-chain alkanes.

These predictive tools enable the in silico screening of novel 1-iodoheptadecane derivatives. By modifying the structure computationally (e.g., by adding functional groups or changing chain length) and applying these models, researchers can forecast the properties of hypothetical molecules. This accelerates the discovery of new derivatives with desired traits for specific applications, such as improved performance as chemical intermediates or enhanced compatibility in composite materials. imperial.ac.uk

Biomedical and Biological Research Applications of 1-iodohexadecane

1-Iodohexadecane, a long-chain alkyl iodide, has emerged as a compound of interest in various biomedical and biological research fields. Its applications range from investigating inflammatory skin conditions to its use as a foundational molecule in the development of advanced medical imaging and molecular detection tools.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing 1-Iodohexadecane?

- Answer : this compound (C₁₆H₃₃I) is typically synthesized via nucleophilic substitution reactions, such as the reaction of hexadecanol with hydroiodic acid. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for verifying alkyl chain integrity and iodine substitution. Infrared (IR) spectroscopy is used to confirm the C–I bond (stretching at ~500 cm⁻¹). Physical properties, including melting point (21–23°C) and density (1.121 g/mL at 25°C), are critical for experimental design .

Q. How do NMR spectral features of this compound inform structural analysis?

- Answer : In ¹H NMR, the terminal –CH₂I group exhibits a triplet near δ 3.1 ppm due to coupling with adjacent –CH₂ groups. In ¹³C NMR, the C-1 atom (directly bonded to iodine) shows a downfield shift (δ ~20–25 ppm). Discrepancies in reported δC values (e.g., ±0.05 ppm for C-2 in long-chain iodoalkanes) arise from instrument frequency differences (e.g., 22.5 MHz vs. 75 MHz) and chain-length effects. Researchers should calibrate spectra against known standards to minimize errors .

Q. What solvent compatibility considerations are critical for experiments involving this compound?

- Answer : The dielectric constant (ε = 3.53) of this compound suggests low polarity, making it suitable for non-polar solvent systems. However, its reactivity with nucleophiles (e.g., organozinc reagents) requires anhydrous conditions and inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How does this compound modulate skin barrier function in murine models of atopic dermatitis?

- Answer : In DNCB-induced atopic dermatitis, this compound (50–100 µg/mL) reduces SCORAD scores by enhancing skin barrier proteins (e.g., filaggrin) and suppressing mast cell degranulation markers (e.g., histamine). Experimental protocols involve topical application over 14 days, followed by histopathology and ELISA for cytokine analysis. Contradictions in efficacy between studies may arise from differences in murine strain or dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.